4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole
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Overview
Description
“4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” would consist of a pyrazole ring substituted at the 4-position with a chloromethyl group, at the 3-position with a difluoromethyl group, and at the 1-position with a methyl group. The exact structure would need to be confirmed with techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can undergo selective electrophilic di- and monofluorinations . The exact reactions that “4-(Chloromethyl)-3-(difluoromethyl)-1-methylpyrazole” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
- Difluoromethylation : This compound’s difluoromethyl group (CF₂H) is valuable in organic synthesis. Researchers have used it to functionalize diverse fluorine-containing heterocycles, which are core moieties in various biologically and pharmacologically active ingredients .
- Selective Fluorination : A study established a domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones using readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor. The reaction outcomes depend on the reaction environment, yielding gem-difluoro-oxylated quinazolin(thi)ones without a base and monofluoro-oxylated analogues under basic conditions .
- The chloromethyl group in this compound can react with thiol groups via glutathione S-transferase–mediated reactions. Fluorescent probes containing this group, such as CellTracker™ probes, are used to label and track cells in live-cell imaging experiments .
Organic Synthesis and Medicinal Chemistry
Fluorescent Probes in Cell Biology
Mechanism of Action
Target of Action
The primary target of the compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole is thiol groups within cells . The compound contains a chloromethyl group that reacts with these thiol groups, utilizing a glutathione S-transferase–mediated reaction .
Mode of Action
The interaction of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole with its targets involves a reaction with thiol groups. This reaction is mediated by glutathione S-transferase, an enzyme that is ubiquitous in most cells . The result of this interaction is the transformation of the compound into cell-impermeant reaction products .
Biochemical Pathways
The compound 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole affects the glutathione pathway. Glutathione, a crucial antioxidant in cells, reacts with the compound, leading to the formation of cell-impermeant reaction products
Pharmacokinetics
It’s known that the compound can freely pass through cell membranes . This property likely contributes to its bioavailability, allowing it to reach its intracellular targets effectively.
Result of Action
The molecular and cellular effects of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole’s action involve the formation of cell-impermeant reaction products . These products are formed when the compound reacts with thiol groups in the presence of glutathione S-transferase
Action Environment
The action of 4-(Chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole can be influenced by environmental factors. For instance, the outcomes of reactions involving the compound can be restricted by the reaction environment . .
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-3-(difluoromethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c1-11-3-4(2-7)5(10-11)6(8)9/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQAUPKNLFSBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole |
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